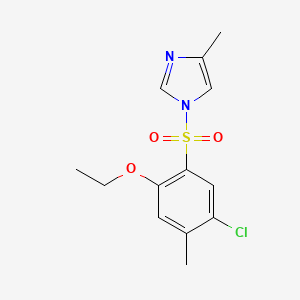![molecular formula C21H19N5O4 B11462312 2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11462312.png)
2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE: is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One such method includes the reaction of salicylaldehyde, malononitrile dimer, and nitromethane in dimethyl sulfoxide (DMSO) at room temperature . This process is eco-friendly and efficient, yielding the desired compound in good amounts.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are likely employed to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromeno[2,3-b]pyridines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Medicine: Due to its diverse pharmacological activities, the compound is being investigated for potential therapeutic applications in treating infections, cancer, and neurological disorders .
Industry: The compound’s unique structure makes it valuable in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The exact mechanism of action of 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects .
Comparison with Similar Compounds
- 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Polysubstituted 2-amino-4,5-dihydro-4-arylpyrano[2,3-b]pyridines
Comparison: Compared to similar compounds, 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and biological activities. Its nitro and amino groups, along with the chromeno[2,3-b]pyridine core, provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C21H19N5O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N5O4/c1-21(2)7-13(27)16-14(8-21)30-20-17(18(23)12(9-22)19(24)25-20)15(16)10-4-3-5-11(6-10)26(28)29/h3-6,15H,7-8H2,1-2H3,(H4,23,24,25) |
InChI Key |
OVANFQWUEOAFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Triethoxy-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462234.png)
![10-chloro-2-phenyl-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11462242.png)
![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B11462248.png)
![2-Ethyl 4-propyl 5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11462251.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide](/img/structure/B11462254.png)
![Ethyl 5-(2,4-dimethylphenyl)-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11462259.png)
![2-amino-3-(phenylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11462263.png)
![2-Imino-1'-methyl-2',4-dioxo-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11462265.png)
![ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B11462271.png)
![6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11462272.png)

![3-(3-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11462286.png)
![ethyl 7-butyl-6-(4-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462292.png)
![4-methoxy-N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11462295.png)
